molecular formula C16H14N2O3 B2406842 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 50264-71-6

1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid

Cat. No. B2406842
CAS RN: 50264-71-6
M. Wt: 282.299
InChI Key: GPLVXAMBUCHFJE-UHFFFAOYSA-N
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Description

“1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring . The compound also contains a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, carboxylic acids can undergo a variety of reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined using a variety of analytical techniques. These might include mass spectrometry for determining molecular weight, infrared spectroscopy for analyzing functional groups, and solubility tests for assessing physical properties .

Scientific Research Applications

Antispermatogenic Agents

  • Compounds similar to 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid have been studied for their effects on testicular weight and spermatogenesis inhibition. Specifically, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and related derivatives showed potent antispermatogenic activity (Corsi & Palazzo, 1976).

Antiproliferative Activity

  • A compound related to this compound demonstrated significant inhibitory activity against certain cancer cell lines. The compound, synthesized from 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid, exhibited antiproliferative properties (Lu et al., 2021).

Synthesis and Structural Analysis

  • The synthesis and structure determination of related compounds like 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide have been reported. This includes analysis through methods like NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).

Antibacterial Properties

  • Novel compounds synthesized from 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant antibacterial activity against various human pathogenic bacteria, suggesting potential medicinal applications (Nagaraj et al., 2018).

Corrosion Inhibition

  • Certain derivatives, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown effectiveness in inhibiting corrosion of mild steel in hydrochloric acid medium, indicating industrial applications (Bentiss et al., 2009).

Anti-Inflammatory and Analgesic Activity

  • Some 1-phenyl-1H-indazole derivatives have displayed notable analgesic and anti-inflammatory activities, surpassing acetylsalicylic acid in some tests. This points to their potential as therapeutic agents (Mosti et al., 1992).

Safety and Hazards

The safety and hazards associated with “1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of. In general, many organic compounds can be irritants and should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, there may be interest in developing new synthetic methods, investigating their mechanisms of action, or exploring their potential uses in fields like medicine or materials science .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-18)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLVXAMBUCHFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50264-71-6
Record name 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 1-(4-methoxybenzyl)-3-indazolylcarboxylate (830 mg, 2.80 mmol) was dissolved in THF (22 ml). To the resulting solution was added 0.25N NaOH (22 ml, 5.60 mmol). The resulting mixture was stirred for 15 hours at room temperature. The reaction mixture was poured in 1N HCl (50 ml), followed by extraction with chloroform (2×100 ml). The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was dissolved in chloroform and hexane was added to the resulting solution until precipitation appeared. The crystals thus precipitated were collected by filtration under reduced pressure and dried for 12 hours under reduced pressure to give 1-(4-methoxybenzyl)-3-indazolylcarboxylicacid (630 mg, 80%) as a colorless amorphous substance.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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